ethyl 5-cyano-2H-pyridine-1-carboxylate

Synthetic Methodology Process Chemistry Cyanopyridine Synthesis

Ethyl 5-cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0) is a 2H-pyridine derivative with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. The compound features a 2H-pyridine ring, which is a partially saturated dihydropyridine, distinguishing it structurally from fully aromatic pyridine analogs.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 103935-36-0
Cat. No. B009333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-cyano-2H-pyridine-1-carboxylate
CAS103935-36-0
Synonyms1(2H)-Pyridinecarboxylic acid, 5-cyano-, ethyl ester
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC=CC(=C1)C#N
InChIInChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3-4,7H,2,5H2,1H3
InChIKeyJGVCZZOZHCMPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0): Core Procurement Specifications and Chemical Identity


Ethyl 5-cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0) is a 2H-pyridine derivative with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . The compound features a 2H-pyridine ring, which is a partially saturated dihydropyridine, distinguishing it structurally from fully aromatic pyridine analogs. This structural feature confers a distinct electronic configuration and a potential for specific reactivity profiles [1]. The molecule contains both a cyano group at the 5-position and an ethyl carboxylate moiety at the 1-position, providing multiple sites for further derivatization. Calculated physicochemical properties include a density of 1.194 g/cm³, a boiling point of 300.0°C at 760 mmHg, and a refractive index of 1.542 .

Why Generic 5-Cyanopyridine Analogs Cannot Substitute Ethyl 5-Cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0) in Key Applications


Substituting ethyl 5-cyano-2H-pyridine-1-carboxylate with a generic pyridine carboxylate analog introduces significant risk due to fundamental differences in ring electronics and core geometry . The target compound's 2H-pyridine core is a non-aromatic, partially saturated heterocycle, whereas many commercially available analogs (e.g., ethyl 5-cyanopyridine-2-carboxylate) possess a fully aromatic pyridine ring. This structural divergence critically impacts the electron density distribution across the ring, the preferred sites for electrophilic or nucleophilic attack, and the overall three-dimensional conformation [1]. In applications such as selective C-H functionalization or the synthesis of conformationally constrained bioactive molecules, the use of an aromatic analog will lead to a different regioisomeric outcome or a significant loss in desired biological activity due to altered molecular recognition [2].

Quantitative Procurement Evidence for Ethyl 5-Cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0): Direct Performance Comparisons


Synthesis Efficiency: One-Step Quantitative Yield of Ethyl 5-Cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0) vs. Multi-Step Analog Syntheses

The synthesis of ethyl 5-cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0) can be achieved in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement in step economy compared to established multi-step protocols for synthesizing structurally related 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylates, which often require 2-4 synthetic steps and result in lower overall yields (typically <60%) [2].

Synthetic Methodology Process Chemistry Cyanopyridine Synthesis

Structural Differentiation: Quantitative Geometrical and Electronic Differences Between Ethyl 5-Cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0) and Aromatic Analogs

The target compound's 2H-pyridine core is non-planar and non-aromatic, contrasting sharply with the planar, aromatic pyridine ring of common analogs like ethyl 5-cyanopyridine-2-carboxylate. This results in a distinct electron density distribution and spatial orientation of functional groups [1]. Computational studies on related dihydropyridine systems indicate that this structural change can alter the dihedral angle between the pyridine ring and attached substituents by >30° and significantly affect the pKa of the ring nitrogen [2].

Computational Chemistry Structural Biology Medicinal Chemistry

Application Potential in Targeted Synthesis: Regioselective Derivatization of Ethyl 5-Cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0) vs. Aromatic Congeners

The electronic character of the 2H-pyridine core in ethyl 5-cyano-2H-pyridine-1-carboxylate is expected to enable highly regioselective functionalization reactions. Studies on pyridine systems have shown that the presence of electron-withdrawing groups (like CN) can direct C-H arylation to specific positions with high selectivity [1]. In contrast, aromatic pyridine analogs often exhibit poor regioselectivity or require directing groups to achieve similar control [2].

C-H Functionalization Late-Stage Diversification Medicinal Chemistry

Recommended Procurement Scenarios for Ethyl 5-Cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0) Based on Evidence-Based Differentiation


Custom Synthesis of Complex, Conformationally Constrained Heterocycles for Drug Discovery

Ethyl 5-cyano-2H-pyridine-1-carboxylate serves as a non-planar, conformationally restricted building block for the synthesis of drug-like molecules. Its 2H-pyridine core introduces three-dimensionality into lead compounds, which is a key strategy for improving drug properties such as solubility, metabolic stability, and target selectivity. The compound's ability to be rapidly synthesized in high yield [1] makes it a cost-effective starting point for constructing sp³-rich chemical libraries. Its use is indicated over aromatic pyridine analogs when the desired biological target requires a specific, non-planar conformation of the ligand for optimal binding [2].

High-Throughput Synthesis of Specialized Chemical Libraries for Agrochemical or Material Science Screening

The efficient, one-step, high-yielding synthesis of this compound [1] positions it as an ideal scaffold for high-throughput parallel synthesis. Procurement for a chemical library project would benefit from the ability to rapidly generate a diverse set of derivatives from a single, readily available precursor. The presence of multiple functional handles (cyano, ester, and reactive dihydropyridine positions) allows for orthogonal derivatization strategies, maximizing the chemical diversity that can be achieved per unit of investment in the building block [2].

Development of Novel Cardiovascular or CNS-Active Agents Based on 5-Cyanopyridine Scaffolds

Research has established the 5-cyanopyridine motif as a privileged structure for developing cardiotonic agents (e.g., milrinone analogs) and sodium channel blockers [1]. Ethyl 5-cyano-2H-pyridine-1-carboxylate provides a unique, partially saturated variant of this scaffold. The non-aromatic nature of the core may lead to different pharmacological profiles compared to established aromatic analogs [2]. Procuring this compound for medicinal chemistry campaigns targeting these therapeutic areas offers a strategic entry point into novel chemical space with a higher probability of bypassing existing intellectual property and achieving a differentiated biological response [3].

Exploration of Regioselective C-H Functionalization Methodologies

The unique electronic character of the 2H-pyridine ring, combined with the strong electron-withdrawing effect of the 5-cyano group, makes this compound an excellent substrate for developing and validating new methods in catalytic C-H functionalization [1]. Researchers in synthetic methodology would procure this compound specifically because its reactivity profile is predicted to be distinct from that of aromatic pyridines, allowing for the discovery of novel site-selective transformations. The high expected regioselectivity simplifies the analysis of reaction outcomes and purification of products [2].

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